REACTION_CXSMILES
|
[CH:1]1([C:6]2[S:7][CH2:8][CH:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[N:10]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1>C(#N)C.[O-2].[O-2].[Mn+4]>[CH:1]1([C:6]2[S:7][CH:8]=[C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[N:10]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:2.3.4|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C=1SCC(N1)C(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
24 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Type
|
CUSTOM
|
Details
|
the resulting suspension stirred under an atmosphere of hydrogen at 5 bar pressure for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
The filter pad was washed with acetonitrile (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
the combined filtrate and washings evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 9:1 isohexane
|
Type
|
ADDITION
|
Details
|
The fractions containing the product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in ethanol (20 mL)
|
Type
|
ADDITION
|
Details
|
A slurry of palladium on carbon (5%, 0.66 g) in water (0.5 mL) was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of Celite which
|
Type
|
WASH
|
Details
|
was washed with ethanol (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings were evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |